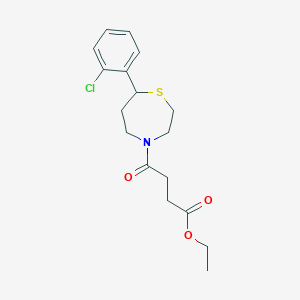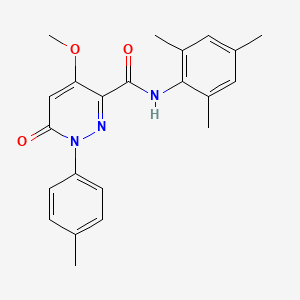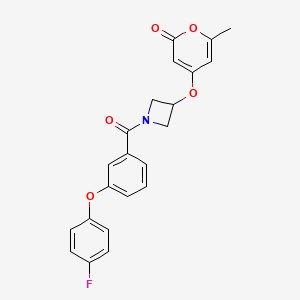
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17N7O2S and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Tetrazole derivatives, including compounds structurally similar to the one of interest, have been synthesized and investigated for their biological activities. A study by Kaplancıklı et al. (2014) focused on the synthesis of tetrazole derivatives to evaluate their anticandidal activity and cytotoxicity. These compounds demonstrated potent anticandidal agents with weak cytotoxic effects, indicating their potential as antifungal agents Kaplancıklı et al., 2014.
Antiviral and Fungicidal Potential
- Research on related heterocyclic compounds has shown antiviral and fungicidal properties. Attaby et al. (2006) synthesized heterocyclic compounds related to pyrazolo and triazine derivatives, which were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, showcasing the potential of these compounds in antiviral research Attaby et al., 2006. Additionally, Liu et al. (2012) synthesized 1,5-diaryl-1H-pyrazol-3-oxy derivatives with oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, demonstrating moderate inhibitory activity against Gibberella zeae, indicating their fungicidal potential Liu et al., 2012.
Antitumor Activities
- The development of compounds with antitumor activities has also been a significant area of research. Mahmoud et al. (2021) worked on the synthesis of thiazolyl(hydrazonoethyl)thiazoles via microwave-assisted one-pot three-component reactions. These compounds were evaluated for their antitumor activities against MCF-7 tumor cells, revealing promising activities for certain derivatives Mahmoud et al., 2021.
Insecticidal Evaluation
- The compound's derivatives have been synthesized and evaluated for their insecticidal activity. Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives and assessed their mortality against Nilaparvata lugens and Mythimna separata, demonstrating significant insecticidal potential Halim et al., 2020.
Analgesic and Antiparkinsonian Activities
- Compounds related to the chemical structure of interest have been studied for their potential analgesic and antiparkinsonian activities. Amr et al. (2008) synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showing good activities comparable to established drugs like Valdecoxib and Benzatropine Amr et al., 2008.
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-9-12(21)20-6-2-10(3-7-20)22-11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCUGDDWUAQVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)

![ethyl 4-{[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)


![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2770522.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770525.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2770527.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2770529.png)
